2-(1-(Benzyloxy)cyclopropyl)acetic acid
Overview
Description
2-(1-(Benzyloxy)cyclopropyl)acetic acid is a chemical compound characterized by its unique structure, which includes a cyclopropyl ring substituted with a benzyloxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Benzyloxy)cyclopropyl)acetic acid typically involves the following steps:
Cyclopropanation: The starting material, a suitable alkene, undergoes cyclopropanation using a Simmons-Smith reagent (iodomethylzinc iodide) to form the cyclopropyl ring.
Benzylation: The cyclopropyl ring is then functionalized with a benzyloxy group through a benzylation reaction, often using benzyl chloride in the presence of a base such as potassium carbonate.
Carboxylation: Finally, the benzyloxy-substituted cyclopropyl compound is converted to the acetic acid derivative through a carboxylation reaction, typically using reagents like carbon monoxide and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1-(Benzyloxy)cyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohol or aldehyde.
Substitution: Substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major products include the corresponding alcohol or aldehyde.
Substitution: The major products depend on the specific nucleophile or electrophile used in the reaction.
Scientific Research Applications
2-(1-(Benzyloxy)cyclopropyl)acetic acid has found applications in various scientific fields:
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1-(Benzyloxy)cyclopropyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(1-(Benzyloxy)cyclopropyl)acetic acid is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2-(1-(Phenyl)ethoxy)cyclopropyl)acetic acid: Similar structure but with a phenyl group instead of a benzyloxy group.
2-(1-(Methoxy)cyclopropyl)acetic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
These compounds may have different reactivity and biological activity due to the variations in their substituents.
Properties
IUPAC Name |
2-(1-phenylmethoxycyclopropyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(14)8-12(6-7-12)15-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMDLXUBTDDSTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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